molecular formula C17H21Cl2NO4 B1302914 (R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 959576-44-4

(R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1302914
CAS RN: 959576-44-4
M. Wt: 374.3 g/mol
InChI Key: RTAALXHRKJFITN-QGZVFWFLSA-N
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Description

The compound (R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine, which is a five-membered lactam structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group and a 2,4-dichlorobenzyl substituent. This compound is likely to be of interest due to its potential use in pharmaceutical chemistry, particularly in the synthesis of pyrrolidine-based drugs.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through a one-step continuous flow synthesis method. This method involves the use of tert-butyl acetoacetates, amines, and 2-bromoketones. The HBr generated in the Hantzsch reaction is utilized to hydrolyze the t-butyl esters in situ, providing the corresponding acids in a single microreactor. This technique has been successfully applied in the multistep synthesis of pyrrole-3-carboxamides, which are structurally related to the compound .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can vary, but they often adopt specific conformations. For example, a related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, has been found to adopt an envelope conformation. The dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group have been measured, providing insight into the spatial arrangement of the substituents . This information is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions, often influenced by the substituents present on the pyrrolidine ring. The tert-butoxycarbonyl group is a common protective group that can be removed under certain conditions, allowing for further functionalization of the molecule. The presence of sulfinyl groups, as seen in a related compound, can also affect the reactivity, particularly in stereoselective syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. Intermolecular hydrogen bonding can lead to the formation of chains in the crystal structure, as observed in the methoxy-substituted pyrrolidine derivative . The absolute configuration of these compounds is important for their biological activity and can be determined by the synthesis of known enantiomers. The presence of bulky groups like the tert-butoxycarbonyl can affect the solubility and stability of the compound .

Scientific Research Applications

Biologically Active Compounds of Plants

Natural carboxylic acids derived from plants, including benzoic acid and cinnamic acid, demonstrate antioxidant, antimicrobial, and cytotoxic activities. The structure of these acids influences their bioactivity, highlighting the potential of carboxylic acids in developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

Pyrrolidine in Drug Discovery

Pyrrolidine rings, due to their saturated nature and stereochemistry, are extensively utilized in medicinal chemistry. They form the backbone of many biologically active compounds, offering a versatile scaffold for the development of novel drugs (Li Petri et al., 2021).

Sorption of Herbicides to Soil

Research on the sorption of phenoxy herbicides like 2,4-dichlorophenoxyacetic acid to soil components provides insights into environmental behavior. Understanding the interaction with soil organic matter and minerals can inform the development of safer chemical formulations (Werner et al., 2012).

Synthetic Phenolic Antioxidants

Studies on synthetic phenolic antioxidants (SPAs), such as butylated hydroxytoluene (BHT), explore their occurrence in the environment and potential toxicity. This research can guide the design of new chemical compounds with reduced environmental impact (Liu & Mabury, 2020).

Applications of tert-Butanesulfinamide

Research on tert-butanesulfinamide highlights its utility in asymmetric synthesis of N-heterocycles, demonstrating the importance of chiral auxiliaries in organic synthesis. This work contributes to the development of novel therapeutic agents with improved selectivity and potency (Philip et al., 2020).

properties

IUPAC Name

(2R)-2-[(2,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)9-13(11)19/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAALXHRKJFITN-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375971
Record name (R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid

CAS RN

959576-44-4
Record name 1-(1,1-Dimethylethyl) (2R)-2-[(2,4-dichlorophenyl)methyl]-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959576-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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